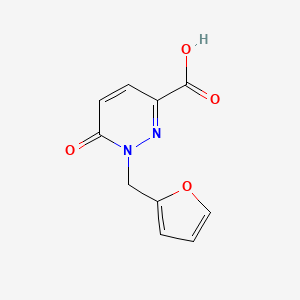

1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Description

1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a pyridazine derivative featuring a furylmethyl substituent at the N1 position and a carboxylic acid group at the C3 position. The compound’s structure combines a heterocyclic pyridazine core with a furan ring, which may confer unique electronic and steric properties. Pyridazine derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-9-4-3-8(10(14)15)11-12(9)6-7-2-1-5-16-7/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKMHQDYZBQJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrothermal Synthesis Approach

The hydrothermal method is a prominent technique for synthesizing heterocyclic compounds, including derivatives of dihydropyridazine. A specific patent discloses a procedure for preparing 6-oxo-1,6-dihydropyridine-3-carboxylic acid , which can be adapted for the furylmethyl derivative.

- Reactants: 0.54 g of 2-chloro-5-trifluoromethylpyridine (or furylmethyl analogs) and 17 mL of water.

- Equipment: 25 mL jacketed hydrothermal reaction kettle.

- Conditions: Sealed reaction at 100°C to 180°C for 24–72 hours.

- Post-reaction: Natural cooling, liquid removal, and crystallization yield white flaky crystals.

- The hydrothermal process benefits from high temperature and aqueous medium, promoting heterocyclic ring formation with minimal internal defects.

- The method yields high-purity crystals with good stability, suitable for long-term storage.

- Reaction yields can exceed 80%, making it efficient and environmentally friendly due to water as the solvent.

| Parameter | Details |

|---|---|

| Reactants | 2-chloro-5-trifluoromethylpyridine + water |

| Temperature | 100°C – 180°C |

| Reaction Time | 24 – 72 hours |

| Yield | >80% |

| Crystal Type | White flaky crystals |

Reflux and Decarboxylation Methods

Decarboxylation of pyridone derivatives is a common route. For example, starting from 2-chloro-1,2-dihydropyridine-3-carboxylic acid, refluxing in acetic acid facilitates decarboxylation, leading to the dihydropyridazine core.

- Reagents: 2-chloro-1,2-dihydropyridine-3-carboxylic acid in 70% aqueous acetic acid.

- Conditions: Reflux for 4–6 hours.

- Outcome: Precipitation of the decarboxylated product, which is then filtered, washed, and dried.

- This approach is straightforward, with reaction completion confirmed via TLC.

- Yields are typically around 60-70%.

- The process is scalable and suitable for synthesizing the core heterocycle.

| Parameter | Details |

|---|---|

| Solvent | Aqueous acetic acid |

| Temperature | Reflux (~100°C) |

| Reaction Time | 4–6 hours |

| Yield | 60–70% |

Functionalization via Alkylation and Cyclization

Functionalization at the 3-position via alkylation of 2-oxo-1,2-dihydropyridine derivatives, followed by cyclization, is another route. For example, benzylation using benzyl bromide in the presence of potassium carbonate in DMF yields benzyl-substituted dihydropyridines.

- Alkylation: React 2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzyl bromide and K2CO3 in DMF at room temperature for 20–50 hours.

- Purification: Recrystallization from ethanol.

- Yields are around 60-70%.

- The process allows for introducing various substituents at the 3-position, enabling further derivatization.

| Parameter | Details |

|---|---|

| Reagents | Benzyl bromide + K2CO3 in DMF |

| Temperature | Room temperature |

| Reaction Time | 20–50 hours |

| Yield | 60–70% |

Heterocyclization from Precursors

A notable synthetic route involves heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide, leading to pyridazine derivatives with functionalized groups.

- Synthesis of aminomethylidene intermediates.

- Cyclization with cyanothioacetamide under reflux.

- Subsequent alkylation or substitution at sulfur or nitrogen atoms.

- This method is versatile for synthesizing various substituted dihydropyridazines.

- Yields are generally high, and the process tolerates diverse substituents.

| Parameter | Details |

|---|---|

| Starting Material | Meldrum’s acid derivative + cyanothioacetamide |

| Conditions | Reflux in suitable solvent |

| Product Yield | High (often >70%) |

Summary of Preparation Methods

| Method Type | Key Features | Advantages | Typical Yield |

|---|---|---|---|

| Hydrothermal synthesis | High temperature water reaction, crystalline product | Environmentally friendly, high yield, stable crystals | >80% |

| Reflux decarboxylation | Acidic reflux, decarboxylation of pyridone derivatives | Simple, scalable, moderate yield | 60–70% |

| Alkylation and cyclization | Alkylation of dihydropyridines, subsequent cyclization | Functional group diversity, good yields | 60–70% |

| Heterocyclization from precursors | From Meldrum’s acid derivatives and cyanothioacetamide | Versatile, high yield, tolerant of substituents | >70% |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Substitution reactions can introduce different substituents onto the furan or pyridazine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has shown promise in various pharmacological studies:

- Antimicrobial Activity : Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Studies have suggested that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory potential of related compounds. The structural features of this compound may contribute to its efficacy in reducing inflammation .

Agricultural Applications

The compound's potential extends into agricultural science:

- Pesticide Development : Due to its bioactive properties, there is ongoing research into the use of this compound as a base for developing new pesticides. Its effectiveness against specific pests could enhance crop protection strategies .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate:

- Building Block for Complex Molecules : The compound can be utilized as a precursor in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry where novel drug candidates are being developed .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of various pyridazine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Synthesis of Novel Pesticides

In agricultural research, scientists synthesized several derivatives from this compound to evaluate their effectiveness as pesticides. The findings demonstrated that certain derivatives showed increased efficacy against common agricultural pests compared to existing solutions.

Mechanism of Action

The mechanism by which 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the derivative and its intended application.

Comparison with Similar Compounds

Key Analogs:

*Calculated based on molecular formula.

Substituent Impact:

- Bulkier Substituents (e.g., Iodophenyl ) : Increase molecular weight and steric hindrance, which may reduce solubility but enhance lipophilicity.

Physicochemical Properties

*Estimated using ChemDraw.

Biological Activity

1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula for this compound is with a molecular weight of approximately 218.21 g/mol. Its structure features a pyridazine core with a furan substitution, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with a dihydropyridazine structure have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-468 (Breast) | 12.2 | Induces apoptosis via Akt inhibition |

| Compound B | MCF-7 (Breast) | 19.3 | Inhibits cell proliferation |

| Compound C | A549 (Lung) | 15.0 | Modulates EGFR signaling |

The mechanism of action for this compound may involve the inhibition of key signaling pathways associated with cancer cell growth and survival. Studies suggest that it may act as an inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell proliferation and survival.

Case Studies

Case Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of various dihydropyridazine derivatives on MDA-MB-468 cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to control groups, suggesting that modifications in the structure could enhance biological activity.

Case Study 2: Synergistic Effects

Another investigation focused on the synergistic effects of combining this compound with established chemotherapeutic agents. The combination treatment showed enhanced apoptosis rates compared to monotherapy, indicating potential for improved therapeutic strategies in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of pyridazine derivatives typically involves cyclocondensation or functionalization of pre-existing pyridazine cores. For analogous compounds like 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 1442437-21-9), nucleophilic substitution or amide coupling (e.g., General Procedure F1 for amide formation ) is employed. To optimize yields:

- Use anhydrous conditions for furylmethyl group introduction to avoid side reactions.

- Monitor reaction progress via TLC or LCMS (e.g., ESI-MS m/z analysis ).

- Purify intermediates via recrystallization or column chromatography using gradients of ethyl acetate/hexane.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm); aim for >95% purity (as per standards for related compounds ).

- Structural Confirmation :

- 1H NMR : Compare furylmethyl proton signals (δ ~6.3–7.6 ppm for furan protons) and pyridazine ring protons (δ ~6.8–7.2 ppm) .

- LCMS : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO2 for carboxylic acid derivatives ).

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the furylmethyl group or oxidation of the dihydropyridazine ring .

- Avoid prolonged exposure to moisture: use desiccants in storage vials.

- Monitor degradation via periodic HPLC analysis (e.g., detect hydrolysis products like 6-oxo-1,6-dihydropyridazine-3-carboxylic acid ).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting pyridazine-based enzyme inhibitors?

- Methodological Answer :

- Perform docking studies (e.g., AutoDock Vina) using the crystal structure of target enzymes (e.g., dihydroorotate dehydrogenase ).

- Focus on the furylmethyl group’s role in hydrophobic pocket interactions and the carboxylic acid’s hydrogen-bonding potential.

- Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability under physiological conditions.

Q. What strategies resolve contradictions in biological activity data for pyridazine derivatives?

- Methodological Answer :

- Data Triangulation : Compare results across assays (e.g., enzyme inhibition vs. cellular cytotoxicity ).

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain discrepancies (e.g., in vitro vs. in vivo activity ).

- Structural Analog Analysis : Benchmark against related compounds (e.g., 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid ) to isolate substituent-specific effects.

Q. How can regioselective functionalization of the pyridazine ring be achieved for SAR studies?

- Methodological Answer :

- Protecting Group Strategy : Temporarily protect the carboxylic acid (e.g., methyl ester formation ) to direct electrophilic substitution to the C4 position.

- Catalytic Methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at C2 or C5 .

- Reactivity Screening : Test halogenation (NBS or NCS) under varying temperatures to identify optimal conditions for C-H activation.

Analytical and Safety Considerations

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Identify low-abundance byproducts (e.g., methyl ester derivatives from incomplete hydrolysis ).

- NMR Spectroscopy : Use 13C DEPT-135 to detect residual solvents or unreacted intermediates.

- Elemental Analysis : Verify stoichiometry (e.g., C5H4N2O4 for 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ).

Q. How should researchers mitigate hazards during large-scale synthesis?

- Methodological Answer :

- Hazard Assessment : Review safety data for analogous compounds (e.g., skin/eye irritation risks ).

- Engineering Controls : Use fume hoods for reactions releasing volatile furan derivatives.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical goggles when handling corrosive intermediates (e.g., acyl chlorides ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.